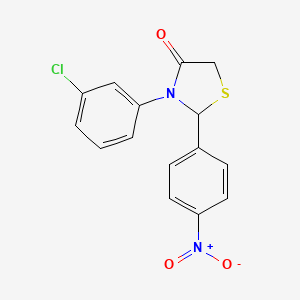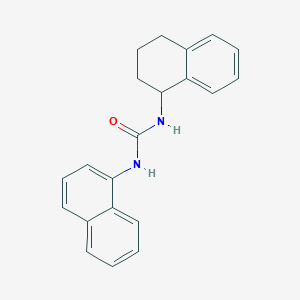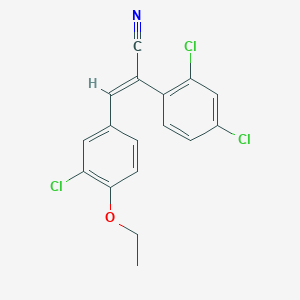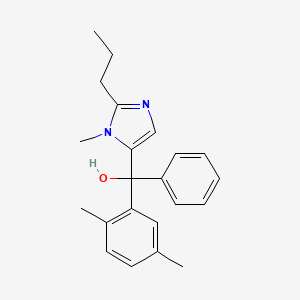
D-Threo-sphingosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is a chemical compound that belongs to the class of thiazolidinones. It is a heterocyclic organic compound that has been extensively studied for its potential in various scientific research applications.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has been studied for its potential in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been studied for its potential in the treatment of diabetes, as it has been found to exhibit insulin-sensitizing effects.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that it works by inhibiting the activity of PPAR-gamma, a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. In addition, it has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, it has been shown to exhibit antibacterial properties by inhibiting the growth of bacterial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is that it is relatively easy to synthesize and purify. In addition, it exhibits a wide range of potential applications in various scientific research fields. However, one of the main limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are a number of future directions for the study of 3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one. One potential direction is to further investigate its potential in the treatment of diabetes, as it has been found to exhibit insulin-sensitizing effects. Another potential direction is to investigate its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. Furthermore, it may be worthwhile to investigate its potential as an antibacterial agent, as it has been shown to inhibit the growth of bacterial cells. Finally, further research is needed to fully understand its mechanism of action, which may lead to the development of more effective applications in various scientific research fields.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one can be achieved through a reaction between 3-chlorobenzaldehyde and 4-nitrobenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid. The reaction yields a yellow crystalline solid that can be purified through recrystallization.
Propiedades
Número CAS |
6036-85-7 |
|---|---|
Fórmula molecular |
C18H37NO2 |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
(E,2R,3R)-2-aminooctadec-4-ene-1,3-diol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m1/s1 |
Clave InChI |
WWUZIQQURGPMPG-NVGHFZOBSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)N)O |
SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5113220.png)
![methyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5113227.png)

![2-[2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5113233.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5113236.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5113241.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5113253.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-nitroaniline](/img/structure/B5113260.png)

![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5113279.png)


![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5113308.png)
![1-(3-chlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5113326.png)